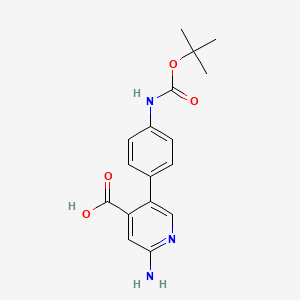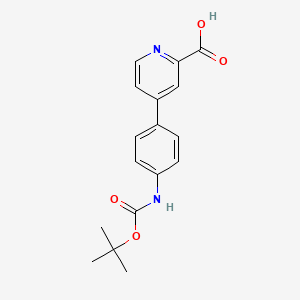![molecular formula C16H17N3O4S B6395222 2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261968-36-8](/img/structure/B6395222.png)
2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, or 2-APS, is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, and is used as a ligand for a number of membrane receptors, including the nicotinic acetylcholine receptor. 2-APS has been studied for its potential use as an anti-inflammatory agent and for its potential to modulate the activity of the nicotinic acetylcholine receptor.
Scientific Research Applications
2-APS has a wide range of applications in scientific research. It is commonly used as a ligand for nicotinic acetylcholine receptors, and has been studied for its potential to modulate the activity of the receptor. In addition, 2-APS has been studied for its potential to act as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models of inflammation. 2-APS has also been studied for its potential to act as an antioxidant, and has been shown to reduce oxidative stress in a variety of cell types.
Mechanism of Action
2-APS has been shown to act as a ligand for the nicotinic acetylcholine receptor. This receptor is a member of the Cys-loop family of ligand-gated ion channels, which are found in the central nervous system and peripheral nervous system. When 2-APS binds to the receptor, it causes the receptor to open and allow ions to flow through. This results in the activation of the receptor, which leads to a variety of cellular responses, including the release of neurotransmitters.
Biochemical and Physiological Effects
2-APS has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce oxidative stress in a variety of cell types. In addition, 2-APS has been shown to modulate the activity of the nicotinic acetylcholine receptor, which can lead to a variety of cellular responses, including the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
2-APS has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of 95%. It is also relatively stable, and can be stored for long periods of time without losing its activity. The main limitation of 2-APS is that it is not very soluble in water, so it must be dissolved in organic solvents for use in experiments.
Future Directions
There are a number of potential future directions for research on 2-APS. One potential direction is to further study its potential to act as an anti-inflammatory agent. Another potential direction is to further study its potential to modulate the activity of the nicotinic acetylcholine receptor. Additionally, further research could be done to explore its potential to act as an antioxidant. Finally, further research could be done to explore its potential applications in drug design and development.
Synthesis Methods
2-APS can be synthesized in a two-step process. The first step involves the condensation of pyrrolidine-3-sulfonyl chloride with nicotinic acid to form the intermediate 2-pyrrolidinylsulfonylnicotinic acid. This intermediate is then reacted with 3-amino-2-hydroxybenzaldehyde in the presence of a base to form 2-APS. The synthesis of 2-APS has been reported to have a high yield of 95%.
properties
IUPAC Name |
2-amino-5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-15-14(16(20)21)9-12(10-18-15)11-4-3-5-13(8-11)24(22,23)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H2,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOZRJGIISGRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688465 |
Source


|
| Record name | 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-36-8 |
Source


|
| Record name | 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)

![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395216.png)
![6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395228.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395237.png)